Chemical structure and properties of 3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid
Chemical structure and properties of 3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid
[1]
Executive Summary
3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid (CAS: 1396966-96-3), often referred to as
Chemical Structure and Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]
Structural Analysis
The molecule consists of a butyric acid backbone substituted at the C2 position by an isopropyl group (characteristic of valine) and a pyrimidin-2-ylamino group.
-
Valine Scaffold: Provides chirality (typically
-enantiomer derived from L-valine) and a hydrophobic isopropyl moiety that facilitates binding to hydrophobic pockets in enzymes (e.g., ATP-binding sites). -
Pyrimidine Ring: Acts as a heteroaromatic pharmacophore.[1] The nitrogen atoms at positions 1 and 3 of the ring serve as hydrogen bond acceptors, while the amino linker (NH) serves as a hydrogen bond donor.
-
Carboxylic Acid: Provides solubility and a handle for further functionalization (e.g., amide coupling in peptide synthesis).
Key Physicochemical Data[3]
| Property | Value / Description |
| IUPAC Name | 3-Methyl-2-[(pyrimidin-2-yl)amino]butanoic acid |
| Common Name | |
| CAS Number | 1396966-96-3 |
| Molecular Formula | |
| Molecular Weight | 195.22 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, dilute base; sparingly soluble in water |
| pKa (Predicted) | Carboxyl: ~3.5 |
| LogP (Predicted) | ~0.46 (Lipophilic/Hydrophilic balance suitable for oral bioavailability) |
Synthesis and Manufacturing Protocols
Retrosynthetic Analysis
The most robust synthetic route involves a Nucleophilic Aromatic Substitution (
Experimental Protocol: Synthesis
Objective: Synthesis of
Reagents:
-
L-Valine (1.17 g, 10 mmol)
-
2-Chloropyrimidine (1.14 g, 10 mmol)
-
Potassium Carbonate (
) (2.76 g, 20 mmol) -
Solvent: Water/Ethanol (1:1 v/v) or DMF (for higher rates)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve L-valine (1.0 eq) and
(2.0 eq) in 20 mL of water/ethanol (1:1). Stir until a clear solution is obtained. -
Addition: Add 2-chloropyrimidine (1.0 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (
C) for 12–24 hours. Monitor reaction progress via TLC (eluent: DCM/MeOH 9:1) or LC-MS. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3-4 using 1M HCl. The product typically precipitates as a white solid.
-
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to yield the pure compound.
Causality & Validation:
-
Why
? It acts as a proton scavenger, neutralizing the HCl generated during the substitution and keeping the valine amine nucleophilic. -
Self-Validation: If the product does not precipitate upon acidification, it indicates incomplete conversion or high water solubility; extraction with Ethyl Acetate is the contingency step.
Synthesis Pathway Diagram
Figure 1: Nucleophilic Aromatic Substitution (
Reactivity and Supramolecular Chemistry
Coordination Chemistry
The compound acts as an N,O-donor ligand . The nitrogen of the pyrimidine ring and the oxygen of the carboxylate group can form stable 5-membered chelate rings with transition metals (e.g., Cu(II), Zn(II)). This property is utilized in the design of metallo-pharmaceuticals.
Supramolecular Assembly
As detailed in structural studies of
-
Head-to-Tail Bonding: The carboxylic acid proton donates a hydrogen bond to the pyrimidine ring nitrogen of a neighboring molecule.
-
Stacking: The aromatic pyrimidine rings can undergo
- stacking, stabilizing crystal lattices.
Supramolecular Interaction Diagram
Figure 2: Supramolecular "Head-to-Tail" assembly mode typical of N-(pyrimidyl) amino acids.
Pharmaceutical Applications
Drug Discovery Scaffold
This structure is a privileged scaffold in drug discovery:
-
Kinase Inhibition: The pyrimidine motif mimics the adenine ring of ATP, allowing the molecule to bind to the hinge region of kinases. The valine side chain helps orient the molecule within the hydrophobic pocket.
-
Endothelin Receptor Antagonists: Pyrimidinyl-amino acid derivatives have been explored as antagonists for
and receptors, relevant in treating hypertension and pulmonary arterial hypertension.
Peptidomimetics
Incorporating 3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid into peptide chains restricts conformational flexibility. The steric bulk of the pyrimidine ring and the isopropyl group constrains the backbone torsion angles (
Safety and Handling
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2).
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place (
C recommended) to prevent slow decarboxylation or oxidation over long periods.
References
-
Royal Society of Chemistry. (2014). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide. New Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.).[2][3][4][5] Compound Summary: (S)-3-Methyl-2-(pyrimidin-5-ylamino)butanoic acid (Related Isomer). Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. (2R,3S)-3-amino-2-methyl-Butanoic acid | C5H11NO2 | CID 10261078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-2-methylbutanoic acid | C5H11NO2 | CID 541783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Pyrimidinyl piperazine | C8H12N4 | CID 3023263 - PubChem [pubchem.ncbi.nlm.nih.gov]
